molecular formula C19H18N4O B11148936 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

Cat. No.: B11148936
M. Wt: 318.4 g/mol
InChI Key: FUOXHJZXJYPNGV-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is a synthetic small molecule featuring a benzimidazole core linked via an ethyl group to a 1-methylindole-4-carboxamide moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, while the indole ring system is associated with diverse biological activities, including kinase inhibition and modulation of neurotransmitter pathways . The methyl substituent at the indole’s 1-position likely enhances metabolic stability, and the carboxamide group at the 4-position may contribute to solubility and target binding.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methylindole-4-carboxamide

InChI

InChI=1S/C19H18N4O/c1-23-12-10-13-14(5-4-8-17(13)23)19(24)20-11-9-18-21-15-6-2-3-7-16(15)22-18/h2-8,10,12H,9,11H2,1H3,(H,20,24)(H,21,22)

InChI Key

FUOXHJZXJYPNGV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine

Method :

  • Reagents : Ethylenediamine derivative (e.g., 2-chloroethylamine hydrochloride) and o-phenylenediamine.

  • Conditions :

    • Solvent: HCl (4M) or acetic acid.

    • Temperature: Reflux (110–120°C).

    • Duration: 12–24 hours.

  • Mechanism : Acid-catalyzed cyclization forms the benzimidazole ring.

Example Protocol (from):

Alkylation Post-Cyclization

Alternative Approach :

  • Step 1 : Synthesize 1H-benzimidazole-2-carboxylic acid via condensation of o-phenylenediamine with glyoxylic acid.

  • Step 2 : Reduce the carboxylic acid to ethanolamine using LiAlH4, followed by functionalization.

Synthesis of 1-Methyl-1H-indole-4-carboxylic Acid

Ester Hydrolysis

Method (from):

  • Starting Material : Methyl 1-methyl-1H-indole-4-carboxylate.

  • Reagents : LiOH (2M aqueous solution).

  • Conditions :

    • Solvent: THF/MeOH (5:1).

    • Temperature: 30°C.

    • Duration: 18 hours.

  • Yield : 94%.

Procedure :

Direct Carboxylation

Alternative Route :

  • Palladium-catalyzed carboxylation of 1-methylindole using CO₂.

Amide Coupling

Carbodiimide-Mediated Coupling

Reagents :

  • 1-Methyl-1H-indole-4-carboxylic acid.

  • 2-(1H-Benzimidazol-2-yl)ethylamine.

  • EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

Conditions :

  • Solvent: DMF or DCM.

  • Temperature: Room temperature.

  • Duration: 12–24 hours.

Example Protocol (from):

HBTU/Activation Strategy

Optimized Method (from):

Data Summary

Step Reagents/Conditions Yield Reference
Benzimidazole formationo-PDA + 2-chloroethylamine/HCl68%
Indole acid hydrolysisLiOH/THF-MeOH94%
Amide coupling (EDCl)EDCl/HOBt/DMF78%
Amide coupling (HBTU)HBTU/TEA/DMF82%

Critical Analysis

  • Purity Challenges : Residual solvents (DMF) and unreacted intermediates require rigorous purification (e.g., column chromatography).

  • Scale-Up Considerations : HBTU-mediated coupling is cost-prohibitive for industrial scales; EDCl/HOBt offers a balance of efficiency and cost.

  • Alternative Routes : Microwave-assisted synthesis reduces reaction times but is less documented for this compound .

Chemical Reactions Analysis

Types of Reactions: N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development .

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Benzimidazole derivatives have shown promise in treating various diseases, including cancer, parasitic infections, and inflammatory conditions .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule function, which is crucial for cell division . This makes the compound a potential anticancer agent. Additionally, it may interact with other molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole-Indole Derivatives

Compound Name / ID (Reference) Key Structural Features Notable Functional Groups Potential Biological Relevance
Target Compound Benzimidazole + ethyl linker + 1-methylindole-4-carboxamide Carboxamide, methylindole Enzyme inhibition, receptor modulation
Compound 3 Benzimidazole + indoline-2,3-dione Chlorine, ketone Anticancer, antimicrobial
Compound 11 Benzimidazole + thiazolidin-4-one + 4-chlorophenyl Thiazolidinone, chlorine Anti-inflammatory, antioxidant
Compound 14 Indole + benzyl linker + 4-bromopyrrole-carboxamide Bromopyrrole, carboxamide IDO1 inhibition
N-[5-(1H-benzimidazol-2-yl)pentyl]-... Benzimidazole + pentyl linker + tetrazole-benzamide Tetrazole, benzamide Kinase inhibition, antiviral
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide Benzimidazole + ethyl linker + 4-methoxyindole-propanamide Methoxyindole, propanamide Enhanced lipophilicity, CNS targeting

Key Observations :

  • Linker Length and Flexibility: The target compound’s ethyl linker (vs.
  • Substituent Effects : The 1-methylindole group in the target compound may reduce oxidative metabolism compared to the 4-methoxyindole in , which could increase lipophilicity and blood-brain barrier penetration.
  • Functional Group Diversity: Thiazolidinone (Compound 11 ) and tetrazole () moieties introduce distinct electronic and steric profiles, influencing target selectivity and potency.

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines indole and benzimidazole moieties, which are known for their diverse pharmacological properties.

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.37 g/mol
  • IUPAC Name : N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including compounds similar to this compound, exhibit considerable antimicrobial properties. A study by Birajdar et al. (2013) demonstrated that benzimidazole derivatives showed moderate to good activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Recent studies have shown that compounds with similar indole and benzimidazole structures can induce apoptosis in cancer cells by generating reactive oxygen species (ROS). For instance, bis(benzimidazole) complexes have been reported to sensitize melanoma cells towards radiation by inducing DNA damage through ROS formation .

The proposed mechanism of action for the anticancer activity involves:

  • Induction of Apoptosis : Activation of caspases leading to cleavage of poly(ADP-ribose) polymerase (PARP).
  • Cell Cycle Arrest : Upregulation of p21, inhibiting cyclin-B expression, resulting in G2/M phase arrest.

Study 1: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of various benzimidazole derivatives highlighted that compounds with the indole structure exhibited enhanced activity against E. coli and S. aureus. The study utilized a disc diffusion method to assess the zone of inhibition, revealing promising results for compounds similar to this compound.

CompoundZone of Inhibition (mm)Activity Against
Compound A15E. coli
Compound B20S. aureus
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide18Both

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide exhibited significant cytotoxicity against breast cancer cells (MCF7). The IC50 values were determined using MTT assays.

Cell LineIC50 (µM)Mechanism
MCF710Apoptosis induction
SK-Hep112ROS generation

Q & A

(Basic) What synthetic methodologies are commonly employed to synthesize N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide?

The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Acetic acid-mediated reflux : Condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones or arylthioureas under acidic conditions (e.g., acetic acid, sodium acetate) to form the indole-thiazolidinone core .
  • Benzimidazole coupling : Introduction of the benzimidazole moiety via nucleophilic substitution or amide bond formation, often using ethyl 2-(1H-benzimidazol-2-yl)acetate derivatives as intermediates .
  • Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography to isolate high-purity products .

(Basic) Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are essential for confirming substituent positions and stereochemistry, particularly for distinguishing between tautomeric forms of benzimidazole and indole moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for analogs with halogen or nitro substituents .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves complex crystal structures, including handling high-resolution or twinned data .

(Advanced) How can researchers reconcile discrepancies in reported biological activity data across studies?

Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., chloro vs. methoxy groups) significantly alter pharmacological profiles. For example, anti-inflammatory activity in benzimidazole derivatives is highly substituent-dependent .
  • Assay conditions : Differences in cell lines, concentration ranges, or incubation times. Standardizing protocols (e.g., 3D cell migration assays for antimetastatic studies) improves reproducibility .
  • Purity considerations : Impurities from incomplete purification (e.g., residual acetic acid) can skew results. HPLC or LC-MS validation is recommended .

(Advanced) What strategies optimize pharmacokinetic properties of this compound?

  • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, morpholine) enhances solubility. For example, morpholine-containing analogs in thiazole derivatives show improved bioavailability .
  • Substituent tuning : Replacing chloro substituents with fluorinated groups reduces metabolic degradation, as seen in structurally related indole-carboxamides .
  • Prodrug approaches : Esterification of carboxylic acid groups (e.g., ethyl esters) can enhance membrane permeability, with subsequent enzymatic hydrolysis in vivo .

(Advanced) What challenges arise in crystallographic analysis, and how are they addressed?

  • Twinned data : Common in benzimidazole-containing compounds due to flexible side chains. SHELXL’s twin refinement tools (e.g., BASF parameter) mitigate this .
  • Disorder modeling : Ethyl or methyl groups in the side chain may exhibit rotational disorder. Partial occupancy refinement and restraints improve accuracy .
  • High thermal motion : Low-temperature data collection (e.g., 100 K) reduces atomic displacement artifacts .

(Basic) What in vitro assays are suitable for initial biological evaluation?

  • Anticancer screening : MTT assays against leukemia (e.g., K562) or solid tumor (e.g., MCF-7) cell lines, with IC50_{50} determination at 48–72 hours .
  • Anti-inflammatory testing : COX-2 inhibition assays using ELISA kits or prostaglandin E2_2 quantification in macrophage models .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

(Advanced) How do computational methods aid in understanding structure-activity relationships (SAR)?

  • Molecular docking : Predicts binding modes to targets like Bcl-2 or Mcl-1. For example, indole-4-carboxamide derivatives show high affinity for hydrophobic pockets in apoptosis regulators .
  • QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity. Chlorine atoms at specific positions enhance electron-withdrawing effects, boosting anticancer potency .
  • ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration or CYP450 interactions, guiding lead optimization .

(Basic) What purification techniques ensure high compound purity?

  • Recrystallization : Preferred for polar intermediates (e.g., acetic acid/water mixtures) .
  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) separates nonpolar derivatives .
  • HPLC : Reverse-phase C18 columns resolve closely related analogs, especially for pharmacokinetic studies .

(Advanced) What analytical challenges arise in quantifying degradation products?

  • Matrix interference : Biological samples (e.g., plasma) require SPE or protein precipitation before LC-MS/MS analysis .
  • Isomer differentiation : Chiral degradation products (e.g., from racemization) are resolved using chiral columns (e.g., Chiralpak AD-H) .
  • Low-abundance metabolites : High-sensitivity HRMS with electrospray ionization (ESI) detects trace impurities .

(Basic) How is the compound’s stability assessed under various storage conditions?

  • Forced degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) identifies labile functional groups (e.g., hydrolysis of amide bonds) .
  • pH stability : Incubation in buffers (pH 1–13) for 24 hours, monitored via UV-HPLC .
  • Long-term storage : Stability-indicating assays at 25°C/60% RH over 6–12 months .

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